

Structural and chemical synthesis pathways of Pefloxacin

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Compound of Interest

Compound Name: Pefloxacin

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An In-depth Technical Guide to the Structural and Chemical Synthesis of **Pefloxacin**

Introduction

Pefloxacin is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[3][4][5] Developed in 1979, **Pefloxacin** has been utilized for treating various infections, including those of the genitourinary and gastrointestinal tracts.[1] This technical guide provides a detailed overview of the structural properties and the primary chemical synthesis pathways of **Pefloxacin**, designed for researchers, scientists, and professionals in drug development.

Structural Information

Pefloxacin is chemically named 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1] Its structure is characterized by a quinolone core, substituted with a fluorine atom, an ethyl group, and a methylpiperazinyl moiety, which are crucial for its antibacterial activity.

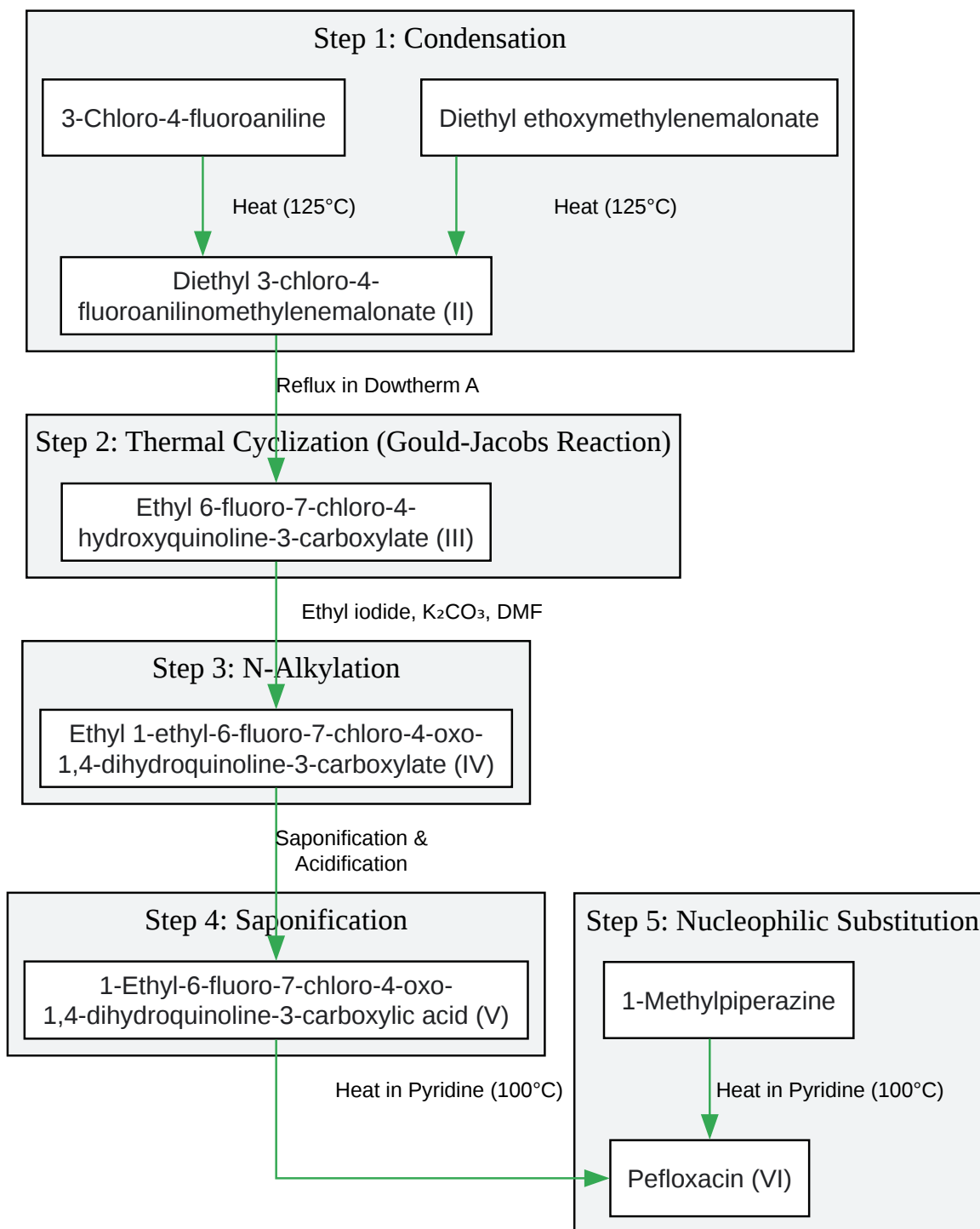
Identifier	Value
Molecular Formula	C ₁₇ H ₂₀ FN ₃ O ₃ [6]
Molecular Weight	333.36 g/mol [6]
CAS Number	70458-92-3[1]
PubChem CID	51081[7]
SMILES	<chem>CCn1cc(c(=O)c2cc(c(cc21)N3CCN(C)CC3)F)C(=O)O</chem> [6]
InChI	InChI=1S/C17H20FN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24)[6]

Chemical Synthesis Pathways

Two primary synthetic routes for **Pefloxacin** are well-documented in the literature. The first is a multi-step synthesis starting from 3-chloro-4-fluoroaniline, and the second is a more direct conversion from Norfloxacin.

Pathway 1: Synthesis from 3-Chloro-4-fluoroaniline

This classical pathway involves the construction of the quinolone ring system followed by the introduction of the N-methylpiperazine side chain. The overall process consists of five main steps.



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Caption: Multi-step synthesis pathway of **Pefloxacin**.

Quantitative Data for Pathway 1

Step	Product	Reagents & Conditions	Yield (%)	Reference
1	Diethyl 3-chloro-4-fluoroanilinomethylenemalonate (II)	3-chloro-4-fluoroaniline, Diethyl ethoxymethylene malonate, 125°C	Not Specified	[8]
2	Ethyl 6-fluoro-7-chloro-4-hydroxyquinoline-3-carboxylate (III)	Reflux in Dowtherm A	Not Specified	[8]
3	Ethyl 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (IV)	Ethyl iodide, K ₂ CO ₃ , DMF, 80-90°C, 18h	~64%	[9]
4	1-Ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (V)	Saponification followed by acidification	Not Specified	[8]
5	Pefloxacin (VI)	1-Methylpiperazine, Pyridine, 100°C	Not Specified	[8]

Experimental Protocols for Pathway 1

Step 1: Synthesis of Diethyl 3-chloro-4-fluoroanilinomethylenemalonate (II)

- A mixture of 3-chloro-4-fluoroaniline (I) and diethyl ethoxymethylenemalonate (A) is heated at 125°C.[8]
- The reaction proceeds via condensation to yield diethyl 3-chloro-4-fluoroanilinomethylenemalonate (II).[8]

Step 2: Synthesis of Ethyl 6-fluoro-7-chloro-4-hydroxyquinoline-3-carboxylate (III)

- The intermediate (II) undergoes thermal cyclization by refluxing in a high-boiling solvent such as Dowtherm A.[8]
- This Gould-Jacobs reaction forms the quinoline ring system, yielding ethyl 6-fluoro-7-chloro-4-hydroxyquinoline-3-carboxylate (III).[8]

Step 3: Synthesis of Ethyl 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (IV)

- A suspension of ethyl 6-fluoro-7-chloro-4-hydroxyquinoline-3-carboxylate (III) (59.7 g) in dimethylformamide (DMF) (425 ml) is prepared.[9]
- Potassium carbonate (76.6 g) is added, and the mixture is stirred in an oil bath at 80-90°C.[9]
- Ethyl iodide (89 ml) is added, and the mixture is stirred at 80-90°C for 18 hours.[9]
- The solvent is evaporated, and the residue is dissolved in water and extracted with dichloromethane.[9]
- The organic extract is washed with water, dried, filtered, and evaporated. The resulting solid is recrystallized from ethanol to yield the N-alkylated product (IV) (38 g).[9]

Step 4: Synthesis of 1-Ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (V)

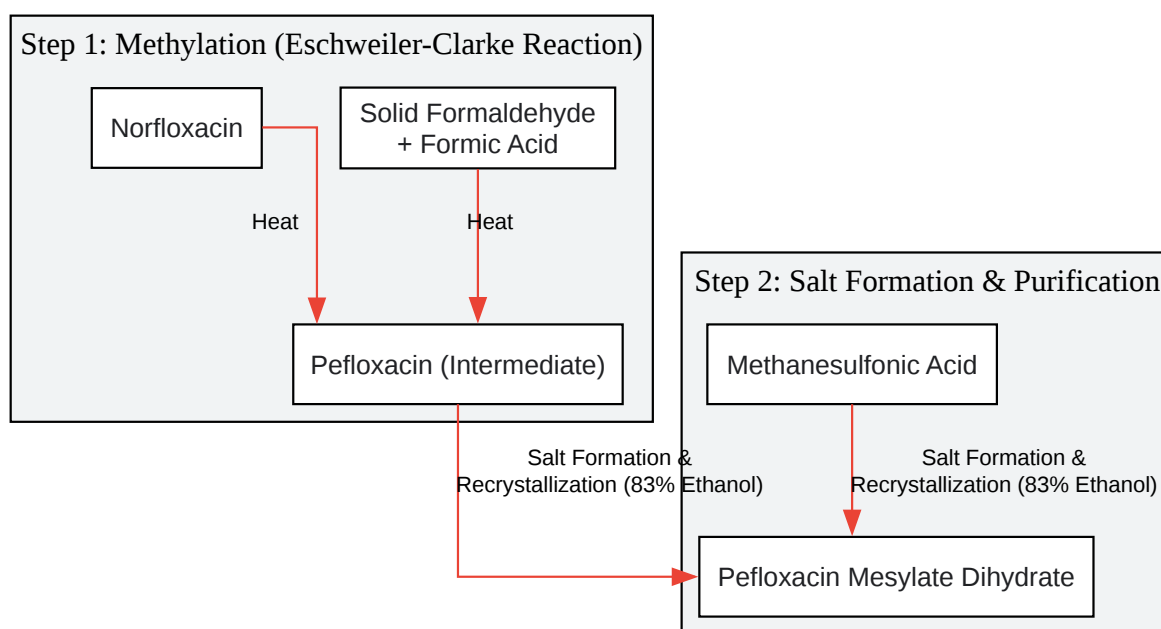
- The ethyl ester (IV) is saponified, typically using a base like sodium hydroxide in an aqueous or alcoholic solution.[8]
- Subsequent acidification of the reaction mixture with a suitable acid (e.g., HCl) precipitates the corresponding carboxylic acid (V).[8]

Step 5: Synthesis of **Pefloxacin** (VI)

- The carboxylic acid (V) is heated to 100°C with 1-methylpiperazine (B) in pyridine.[8]
- This nucleophilic aromatic substitution reaction displaces the chlorine atom at the C-7 position with the 1-methylpiperazine moiety to yield **Pefloxacin** (VI).[8]
- The final product can be salified with methanesulfonic acid to provide **Pefloxacin** mesylate.
[8]

Pathway 2: Synthesis from Norfloxacin

A more direct and high-yield synthesis of **Pefloxacin** involves the N-methylation of Norfloxacin, a structurally related fluoroquinolone. This method is particularly suitable for industrial-scale production.



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Caption: Synthesis of **Pefloxacin** Mesylate from Norfloxacin.

Quantitative Data for Pathway 2

Step	Product	Reagents & Conditions	Yield (%)	Reference
1 & 2	Pefloxacin Mesylate Dihydrate	Norfloxacin, solid formaldehyde, 85% formic acid, methanesulfonic acid; Recrystallization from 83% ethanol	up to 93.2%	[10]

Experimental Protocol for Pathway 2

Synthesis of **Pefloxacin** Mesylate from Norfloxacin

- Norfloxacin is subjected to a methylation reaction with solid formaldehyde and 85% formic acid under appropriate temperature conditions. This is a variation of the Eschweiler-Clarke reaction.[10]
- The reaction mixture is heated under reflux for a period, typically ranging from 7 to 12 hours. [10]
- After the methylation is complete, unreacted formic acid and formaldehyde are removed by distillation under reduced pressure.[10]
- Without isolating the intermediate **Pefloxacin** base, methanesulfonic acid is directly added to the reaction mixture to form the mesylate salt.[10]
- The crude product is then crystallized and recrystallized from an 83% ethanol solution to yield **Pefloxacin** mesylate dihydrate.[10]
- This streamlined process, which omits the isolation of the intermediate, contributes to a high overall yield, reaching up to 93.2%.[10]

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